REACTION_SMILES
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[Al+3:2].[Br:7][c:8]1[cH:9][c:10]([O:11][c:12]2[cH:13][cH:14][c:15]([C:17]#[N:18])[s:16]2)[cH:19][cH:20][cH:21]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH2:22]>>[Br:7][c:8]1[cH:9][c:10]([O:11][c:12]2[cH:13][cH:14][c:15]([CH2:17][NH2:18])[s:16]2)[cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Oc2cccc(Br)c2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCc1ccc(Oc2cccc(Br)c2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |